((2S,3S,4R,5R)-3-Amino-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-hydroxytetrahydrofuran-2-yl)methyl 4-methylbenzoate
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Description
((2S,3S,4R,5R)-3-Amino-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-hydroxytetrahydrofuran-2-yl)methyl 4-methylbenzoate is a useful research compound. Its molecular formula is C17H19N3O6 and its molecular weight is 361.3 g/mol. The purity is usually 95%.
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Biological Activity
The compound ((2S,3S,4R,5R)-3-Amino-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-hydroxytetrahydrofuran-2-yl)methyl 4-methylbenzoate is a pyrimidine derivative that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C15H17N4O11
- Molecular Weight : 405.32 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Anticancer Activity : Research indicates that the compound exhibits significant anticancer properties by inducing apoptosis in cancer cell lines. It has been shown to inhibit cell proliferation and migration in various cancer types.
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against certain bacterial strains. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting nucleic acid synthesis.
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in nucleotide metabolism, which could contribute to its anticancer and antimicrobial effects.
Biological Activity Data Table
Case Study 1: Anticancer Activity in Ovarian Cancer
A study investigated the effects of the compound on SKOV-3 ovarian cancer cells. The results demonstrated that treatment with the compound led to:
- A significant reduction in cell viability.
- Induction of apoptosis as evidenced by increased caspase activity.
- Downregulation of anti-apoptotic proteins such as Bcl-2 and upregulation of pro-apoptotic proteins like Bax.
These findings support the potential use of this compound as a therapeutic agent in ovarian cancer treatment.
Case Study 2: Antimicrobial Efficacy
In a separate study focusing on antimicrobial properties, the compound was tested against various strains of bacteria including E. coli and S. aureus. The results indicated:
- A minimum inhibitory concentration (MIC) that effectively inhibited bacterial growth.
- Mechanistic studies suggested that the compound disrupts bacterial cell wall integrity and inhibits DNA replication.
Properties
IUPAC Name |
[(2S,3S,4R,5R)-3-amino-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-yl]methyl 4-methylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O6/c1-9-2-4-10(5-3-9)16(23)25-8-11-13(18)14(22)15(26-11)20-7-6-12(21)19-17(20)24/h2-7,11,13-15,22H,8,18H2,1H3,(H,19,21,24)/t11-,13-,14-,15-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZXMARCNSZZTKC-NMFUWQPSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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